L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline

Description

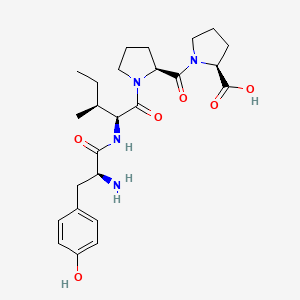

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline is a tetrapeptide composed of the amino acids L-tyrosine (Tyr), L-isoleucine (Ile), and two L-proline (Pro) residues. Proline-rich sequences, such as this tetrapeptide, are notable for their conformational rigidity due to proline’s cyclic side chain, which restricts backbone flexibility and influences secondary structure formation (e.g., polyproline helices) .

Properties

CAS No. |

197018-51-2 |

|---|---|

Molecular Formula |

C25H36N4O6 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C25H36N4O6/c1-3-15(2)21(27-22(31)18(26)14-16-8-10-17(30)11-9-16)24(33)28-12-4-6-19(28)23(32)29-13-5-7-20(29)25(34)35/h8-11,15,18-21,30H,3-7,12-14,26H2,1-2H3,(H,27,31)(H,34,35)/t15-,18-,19-,20-,21-/m0/s1 |

InChI Key |

OWOSEEWFHULCGC-JMMIECQRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino group.

Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

Substitution: The peptide can undergo substitution reactions, particularly at the tyrosine residue, where the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Various electrophiles can be used for substitution reactions at the tyrosine residue.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine.

Scientific Research Applications

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline has several scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Studied for its role in inhibiting ACE and its potential effects on blood pressure regulation.

Medicine: Investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases.

Industry: Used in the development of functional foods and nutraceuticals aimed at managing blood pressure.

Mechanism of Action

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). By inhibiting ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets involved include the active site of ACE, where the peptide binds and inhibits its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline with structurally related peptides identified in the evidence:

*Estimated based on amino acid composition. †Calculated using average atomic masses.

Functional and Pharmacological Differences

- Proline-rich motifs : The dual proline residues in this compound may enhance structural stability compared to single-proline analogs like 628708-63-4 . Proline repeats are associated with collagen-like triple helices or ligand-binding domains in signaling proteins .

- Aromatic vs. aliphatic residues : The Tyr-Ile-Pro-Pro sequence includes aromatic (Tyr) and hydrophobic (Ile) residues, contrasting with 393169-53-4, which emphasizes aliphatic residues (Leu, Ala) and may favor membrane interactions .

- Bioactivity : Longer peptides like 873877-90-8 may exhibit multifunctional roles (e.g., receptor binding), whereas shorter tetrapeptides like the target compound might act as enzyme substrates or inhibitors due to their compact size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.